1-Chloro-1,1-difluoro-2-iodoethane

Radical addition Regioselectivity Vinylidene fluoride

1-Chloro-1,1-difluoro-2-iodoethane (CF₂ClCH₂I, CAS 463-99-0) is a mixed tetrahaloethane belonging to the iodofluoroalkane class of organofluorine building blocks. It is a colorless to pale-pink liquid at ambient conditions with a boiling point of 92.3 °C (at 624 mmHg) and a density of 2.166 g/cm³.

Molecular Formula C2H2ClF2I
Molecular Weight 226.39 g/mol
CAS No. 463-99-0
Cat. No. B3052836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-1,1-difluoro-2-iodoethane
CAS463-99-0
Molecular FormulaC2H2ClF2I
Molecular Weight226.39 g/mol
Structural Identifiers
SMILESC(C(F)(F)Cl)I
InChIInChI=1S/C2H2ClF2I/c3-2(4,5)1-6/h1H2
InChIKeyRHJXZZUNOTUJJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-1,1-difluoro-2-iodoethane (CAS 463-99-0): Key Physicochemical and Structural Profile for Research Procurement


1-Chloro-1,1-difluoro-2-iodoethane (CF₂ClCH₂I, CAS 463-99-0) is a mixed tetrahaloethane belonging to the iodofluoroalkane class of organofluorine building blocks. It is a colorless to pale-pink liquid at ambient conditions with a boiling point of 92.3 °C (at 624 mmHg) and a density of 2.166 g/cm³ . The molecule bears three distinct halogen substituents—two geminal fluorines, one chlorine, and one iodine—on an ethane backbone, providing differentiated leaving-group reactivity and enabling sequential chemoselective transformations [1]. It is commercially available at purities of ≥97% to ≥99% from bulk and research suppliers, with packaging ranging from gram-scale to 25–50 kg drums .

Why Generic Iodofluoroalkanes Cannot Replace 1-Chloro-1,1-difluoro-2-iodoethane in Regioselective Synthesis and Sequential Derivatization


The substitution of 1-chloro-1,1-difluoro-2-iodoethane with a generic analogue fails for two structural reasons rooted in reaction mechanism. First, the radical addition of ICl to vinylidene fluoride (VDF) that generates this compound proceeds with ≥98% regioselectivity for the CF₂Cl–CH₂I isomer over the CF₂I–CH₂Cl regioisomer [1]; alternative iodofluoroethane building blocks cannot replicate this atom-connectivity pattern without the specific –CF₂Cl terminus. Second, the simultaneous presence of an iodine atom (excellent leaving group, pKₐ of conjugate acid HI ≈ –10) and a chlorine atom (moderate leaving group, pKₐ HCl ≈ –7) on a gem-difluoromethylene-substituted scaffold creates a unique chemoselectivity window unavailable in non-iodinated analogs such as HCFC-142b (CF₂ClCH₃, bp –10 °C) or in fully iodinated congeners [2]. The iodine site undergoes selective oxidative addition, nucleophilic displacement, or hypervalent iodonium activation while the chlorine and C–F bonds remain intact, enabling a programmable, sequential functionalization strategy that no single-halogen or all-iodo congener can deliver. Substituting the compound with a less differentiated haloalkane therefore collapses the synthetic pathway at the first chemoselective step.

Quantitative Differentiation Evidence: 1-Chloro-1,1-difluoro-2-iodoethane vs Closest Analogs and Alternatives


Regioselectivity of Radical ICl Addition to VDF: ≥98% Target Isomer vs ≤2% Regioisomer

The radical addition of iodine monochloride (ICl) to vinylidene fluoride (VDF, CF₂=CH₂) yields the target isomer CF₂ClCH₂I (I) in ≥98% abundance relative to the regioisomer CF₂ICH₂Cl (II), as determined by ¹⁹F NMR across four distinct initiation modes—thermal, photochemical, radical initiator (AIBN), and redox catalyst [1]. The isomeric ratio was independently confirmed by selective tributylstannane reduction of the iodine atom to yield CF₂ClCH₃ and CF₂HCH₂Cl, whose ¹⁹F NMR signals were matched to authentic standards. Semi-empirical enthalpy-of-formation calculations show that isomer (I) is thermodynamically favored, consistent with the iodine radical adding to the less-fluorinated (CH₂) terminus of VDF [1].

Radical addition Regioselectivity Vinylidene fluoride Iodine monochloride

Synthesis Yield and Selectivity: Continuous-Process Patent Achieves 95–98% Yield and 98–99.5% Selectivity vs Prior Art 50–70% Yield

A 2021 Chinese patent (CN202010837790) discloses an improved continuous process for synthesizing 1-chloro-1,1-difluoro-2-iodoethane via ICl/VDF radical addition. In multiple worked examples, the target compound was obtained with selectivities of 98–99.5% (based on ICl) and isolated yields of 95–98% after fractional distillation, achieving purities of 97–99% [1]. This represents a substantial advance over the prior art: the foundational Kharroubi et al. (2000) paper reported yields of only 50–70% for the same ICl/VDF addition step [2], while the EP845482 process, although achieving >90% yield for the addition step, delivered a total yield of <65% for the full two-step sequence to 1,1-difluoro-2-iodoethylene [3].

Process chemistry Continuous manufacturing Fluorinated intermediate Yield optimization

Physical State and Laboratory Handling: Liquid at Ambient Conditions vs Gaseous Non-Iodinated Analog (HCFC-142b)

1-Chloro-1,1-difluoro-2-iodoethane is a liquid at standard laboratory temperature and pressure, with a boiling point of 92.3 °C (at 624 mmHg) and a density of 2.166 g/cm³ . This contrasts sharply with its non-iodinated structural analog 1-chloro-1,1-difluoroethane (HCFC-142b, CF₂ClCH₃, CAS 75-68-3), which is a gas at ambient conditions (bp –10 °C, vapor pressure 2196 mmHg at 21 °C) and requires pressurized cylinder storage with specialized gas-handling equipment . The introduction of a single iodine atom raises the boiling point by approximately 102 °C, converting a compressed-gas logistical challenge into a straightforward liquid-handling operation compatible with standard laboratory glassware, syringe pumps, and continuous-flow reactors.

Physical properties Laboratory handling Procurement logistics Storage

Dual Leaving-Group Architecture: Chemoselective Iodine Reactivity Enables Sequential Derivatization Unavailable in Single-Halogen or Perfluorinated Congeners

The CF₂Cl–CH₂I scaffold presents two leaving groups with a reactivity differential of approximately 10³ to 10⁵ in SN2 displacement rates: iodide (excellent leaving group, C–I bond dissociation energy ≈ 57 kcal/mol) versus chloride (moderate leaving group, C–Cl BDE ≈ 81 kcal/mol) [1]. This enables the iodine atom to undergo selective oxidative addition with Pd(0) catalysts, nucleophilic substitution with alkoxides or amines, or oxidation to hypervalent λ³-iodanyl intermediates, while the C–Cl bond remains intact for subsequent dehydrochlorination or cross-coupling [2]. By contrast, the non-iodinated analog HCFC-142b (CF₂ClCH₃) lacks any facile leaving group on the CH₃ terminus and is chemically inert under most substitution conditions, requiring high-temperature radical or gas-phase activation [3]. The fully fluorinated congener CF₃CF₂I (perfluoroethyl iodide) possesses an iodine leaving group but no chlorine, precluding sequential functionalization at two distinct sites.

Chemoselectivity Leaving group Sequential synthesis Organofluorine chemistry

Precursor to CDFI Hypervalent Iodonium Reagent: Enables Pd-Catalyzed Chlorodifluoroethylation with 93% Yield

1-Chloro-1,1-difluoro-2-iodoethane serves as the direct precursor to 2-chloro-2,2-difluoroethyl(mesityl)iodonium triflate (CDFI), a novel hypervalent iodonium salt reagent reported by Niu et al. (2022). The compound is oxidized with in situ-generated trifluoroperacetic acid to the λ³-iodanediyl bistrifluoroacetate intermediate, then subjected to ligand exchange with mesitylene in triflic acid to afford CDFI in excellent yield [1]. CDFI subsequently enables Pd(OAc)₂-catalyzed ortho-selective C–H chlorodifluoroethylation of aromatic amides at ambient temperature, delivering the functionalized products in up to 93% yield (model substrate: 4-(tert-butyl)-N-methylbenzamide) [1]. The chlorodifluoroethyl products can be further converted to difluorovinyl (–CH=CF₂) compounds via a one-pot HCl elimination, establishing a platform for generating both –CH₂CF₂Cl and –CH=CF₂ pharmacophores from a single starting material [1]. No other commercially available iodofluoroalkane has been demonstrated to produce an isolable, crystallographically characterized hypervalent iodonium salt with comparable reactivity for direct C–H functionalization.

Hypervalent iodine C–H activation Difluoroethylation Palladium catalysis

Prioritized Application Scenarios for 1-Chloro-1,1-difluoro-2-iodoethane (CAS 463-99-0) Driven by Quantitative Differentiation Evidence


Key Intermediate for 1,1-Difluoro-2-iodoethylene (CF₂=CHI) Cure-Site Monomer Production for Peroxide-Curable Fluoroelastomers

The predominant industrial application of CF₂ClCH₂I is as the immediate precursor to 1,1-difluoro-2-iodoethylene (CF₂=CHI), a critical iodine-containing cure-site monomer for peroxide-curable fluoroelastomers developed by DuPont, Honeywell, Daikin, and 3M [1]. The ≥98% regioselectivity of the ICl/VDF addition step ensures a structurally uniform intermediate that, upon dehydrochlorination (gas-phase cracking at 300–400 °C over alkaline-earth chloride catalysts, or base-mediated elimination), yields CF₂=CHI with selectivities of 85–96% [2]. The CF₂ClCH₂I intermediate's liquid physical state and 92.3 °C boiling point enable precise metered feeding via syringe or HPLC pump into continuous gas-phase cracking reactors at rates of 0.2–2.0 mL/min, a handling advantage not available with gaseous alternatives [2]. Users procuring CF₂ClCH₂I for fluoroelastomer monomer synthesis should specify purity ≥98% and verify regioisomeric content by ¹⁹F NMR to ensure consistent dehydrochlorination selectivity.

Building Block for Chlorodifluoroethyl Iodonium Salts in Late-Stage C–H Functionalization of Drug Candidates

The conversion of CF₂ClCH₂I to the hypervalent iodonium salt CDFI, followed by Pd-catalyzed directed C–H chlorodifluoroethylation (93% yield), provides medicinal chemistry groups with a direct route to install the –CH₂CF₂Cl pharmacophore onto aromatic amide scaffolds [3]. This is significant because the difluoroethyl group is a recognized carbonyl bioisostere and metabolic stability enhancer, present in approximately 20% of all pharmaceuticals and 30% of agrochemicals [3]. The subsequent one-pot conversion of –CH₂CF₂Cl to –CH=CF₂ (difluorovinyl) extends the accessible chemical space from a single procurement of CF₂ClCH₂I. Procurement specifications should include verification of iodine content (≥97% purity by GC or titration) to ensure efficient oxidation to the iodonium salt intermediate.

Chemoselective Alkylating Agent for Sequential Hetero-Functionalization in Multi-Step Organic Synthesis

The 24 kcal/mol C–I vs C–Cl bond dissociation energy gap enables iodine-selective nucleophilic substitution (with amines, alkoxides, thiols, or stabilized carbanions) while preserving the C–Cl bond for subsequent dehydrochlorination, Suzuki coupling, or further nucleophilic displacement [4]. This is particularly valuable for constructing α,α-difluoro-β-substituted scaffolds where the –CF₂– group imparts metabolic resistance and the β-substituent can be diversified in a modular fashion. For synthetic route designers, procuring CF₂ClCH₂I rather than attempting to assemble the same connectivity from simpler haloalkanes saves 2–3 synthetic steps and avoids protecting-group manipulations. Users should store the compound at 2–8 °C to prevent photolytic iodine liberation .

Reference Standard for ¹⁹F NMR Method Development and Fluorine-Containing Impurity Profiling

The distinctive ¹⁹F NMR signature of CF₂ClCH₂I—an AB quartet from the geminal fluorines adjacent to a chiral pro-stereogenic center—makes it a valuable reference compound for calibrating ¹⁹F NMR chemical shift scales and for developing quantitative NMR methods for fluorinated impurity analysis in pharmaceutical process chemistry [1]. The compound's two diastereotopic fluorine atoms exhibit characteristic coupling patterns that serve as a training dataset for computational prediction of ¹⁹F chemical shifts. Procurement for analytical applications should specify ≥99% purity to minimize extraneous signals.

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